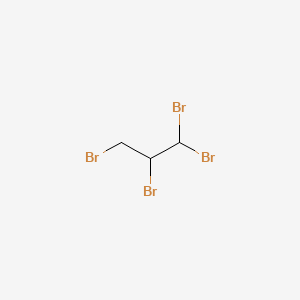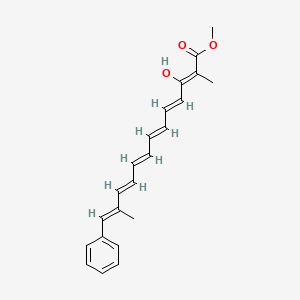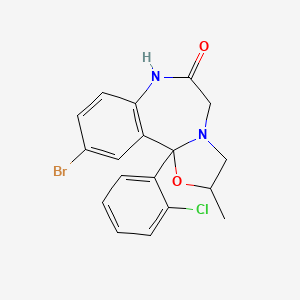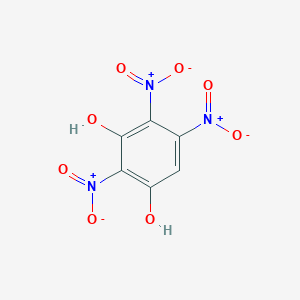
2,4,5-Trinitrobenzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trinitrobenzene-1,3-diol, also known as styphnic acid, is a yellow astringent acid that forms hexagonal crystals. It is a polynitroaromatic compound with the molecular formula C6H3N3O8. This compound is known for its explosive properties and is used in the manufacture of dyes, pigments, inks, medicines, and explosives such as lead styphnate .
Preparation Methods
2,4,5-Trinitrobenzene-1,3-diol can be synthesized by the nitration of resorcinol with a mixture of concentrated nitric and sulfuric acids . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve more controlled and scalable processes to ensure safety and consistency in the quality of the product.
Chemical Reactions Analysis
2,4,5-Trinitrobenzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, resulting in compounds like triaminobenzene derivatives.
Substitution: The nitro groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,4,5-Trinitrobenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various energetic materials and explosives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Mechanism of Action
The mechanism by which 2,4,5-Trinitrobenzene-1,3-diol exerts its effects involves the interaction of its nitro groups with other molecules. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
2,4,5-Trinitrobenzene-1,3-diol can be compared with other polynitroaromatic compounds such as:
2,4,6-Trinitrophenol (Picric acid): Similar in structure but with different properties and applications.
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, but with a different molecular structure.
1,3,5-Trinitrobenzene: Another polynitroaromatic compound with distinct chemical and physical properties.
The uniqueness of this compound lies in its specific arrangement of nitro groups and hydroxyl groups, which confer unique chemical reactivity and applications .
Properties
CAS No. |
26469-89-6 |
|---|---|
Molecular Formula |
C6H3N3O8 |
Molecular Weight |
245.10 g/mol |
IUPAC Name |
2,4,5-trinitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3N3O8/c10-3-1-2(7(12)13)4(8(14)15)6(11)5(3)9(16)17/h1,10-11H |
InChI Key |
UPRARPQURIAAFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2-methyl-1H-indol-3-yl)ethyl]piperidin-4-amine;oxalic acid](/img/structure/B14689929.png)
![N~1~-(2-Aminoethyl)-N~2~-(2-{[2-(piperazin-1-yl)ethyl]amino}ethyl)ethane-1,2-diamine](/img/structure/B14689935.png)
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)


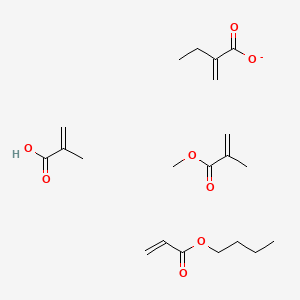
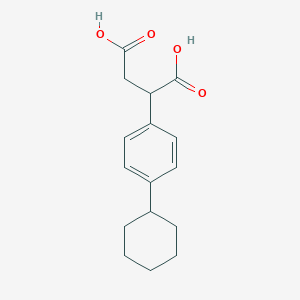
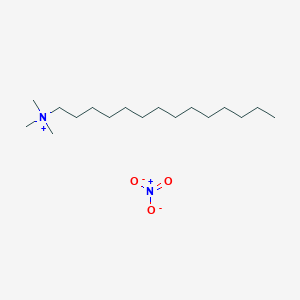

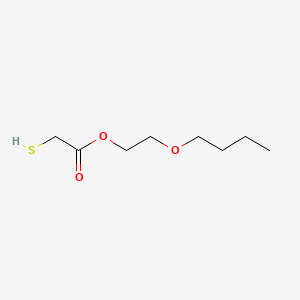
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
